N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(16-18-13-5-1-2-6-14(13)22-16)17-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6H,7-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCLSWHBJZELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate alkynyl and morpholine derivatives. One common synthetic route includes the following steps :
Starting Materials: Substituted 2-amino benzothiazole and 4-(2-chloroethyl)morpholine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The substituted 2-amino benzothiazole is reacted with 4-(2-chloroethyl)morpholine hydrochloride under reflux conditions to yield the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations:
Synthetic Flexibility: The target compound shares a common benzothiazole-2-carboxamide core with analogs like 3r and 3k. In contrast, analogs such as 3n and 3r were synthesized via nucleophilic substitution of bromoalkanes with amines (e.g., piperidine, cyclopropylamine) .
Impact of Substituents: Morpholine vs. Alkyne vs. Alkoxy Linkers: The but-2-yn-1-yl linker in the target compound introduces rigidity and linearity, contrasting with the flexible butoxy/pentyloxy chains in analogs like 3r and 3k. This may influence receptor-binding kinetics .
Tautomerism and Stability : While highlights tautomerism in triazole-thiones (e.g., compounds 7–9 ), the target compound’s benzo[d]thiazole core is less prone to tautomeric shifts, as confirmed by stable NH and C=O IR bands in related analogs .
Key Findings:
- Receptor Binding: Morpholine-containing analogs are absent in the provided bioactivity data. However, pyrrolidine- and cyclopropyl-substituted derivatives (e.g., 3n, 3r) show nanomolar affinity for histamine H3 receptors (H3R), suggesting that the target compound may also target H3R due to shared structural motifs .
- Kinase Inhibition : Pyridinyl-thiazole carboxamides () demonstrate potent kinase inhibition, but benzothiazole-2-carboxamides like the target compound may exhibit divergent activity due to differences in aromatic ring electronics and side-chain topology .
Biological Activity
N-(4-morpholinobut-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics for various diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 302.41 g/mol
- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide (DMF).
This compound exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Similar benzothiazole derivatives have shown significant antimicrobial properties, targeting various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential.
- Anticancer Properties : Benzothiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.3 | |
| A549 (Lung Cancer) | 15.0 |
In Vivo Studies
In vivo studies have shown that this compound can reduce tumor size in animal models, demonstrating its potential as an anticancer agent. Further exploration into its pharmacokinetics reveals that it has a favorable absorption profile, allowing for effective delivery to target tissues.
Comparative Analysis with Other Compounds
This compound can be compared with other benzothiazole derivatives regarding their biological activities:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Anti-inflammatory | 10.0 | |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Anticancer | 9.5 |
Case Study 1: Anticancer Activity
A study focusing on the anticancer activity of this compound revealed that it significantly inhibits the proliferation of MCF-7 cells by inducing apoptosis through the mitochondrial pathway. The study utilized flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
